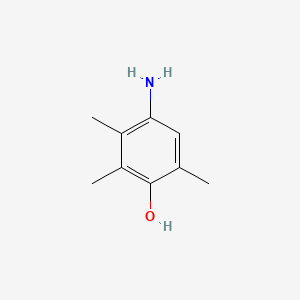

4-Amino-2,3,6-trimethylphenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-5-4-8(10)6(2)7(3)9(5)11/h4,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIFWVTUTMBIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939242 | |

| Record name | 4-Amino-2,3,6-trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17959-06-7 | |

| Record name | 4-Amino-2,3,6-trimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017959067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol,3,6-trimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,3,6-trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,3,6-trimethylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36C35R7BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

"4-Amino-2,3,6-trimethylphenol" hydrochloride salt properties

Technical Monograph: 4-Amino-2,3,6-Trimethylphenol Hydrochloride Critical Intermediate for α-Tocopherol (Vitamin E) Synthesis & Oxidative Dye Chemistry

Part 1: Executive Summary & Chemical Identity

4-Amino-2,3,6-trimethylphenol Hydrochloride (CAS: 10486-47-2) represents a pivot point in industrial organic synthesis. Structurally, it is a sterically crowded aminophenol where the electron-donating effects of three methyl groups and a hydroxyl group create an electron-rich aromatic system.[1] This electronic density makes the compound highly susceptible to auto-oxidation, a property that is simultaneously its greatest utility (in oxidative dye coupling) and its primary handling challenge.

While often encountered as a stable hydrochloride salt to prevent premature oxidation, its primary industrial value lies in its role as the direct precursor to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ) , which is subsequently reduced to Trimethylhydroquinone (TMHQ) —the aromatic ring anchor of Vitamin E (α-tocopherol).

Nomenclature & Isomer Precision

Researchers must exercise caution regarding nomenclature. The precursor phenol is 2,3,6-trimethylphenol .[2][3][4][5][6] Upon substitution at the para position relative to the hydroxyl group, the resulting amine is 4-amino-2,3,6-trimethylphenol . However, upon oxidation to the quinone, the nomenclature shifts due to IUPAC priority rules, resulting in 2,3,5-trimethyl-1,4-benzoquinone .

| Attribute | Technical Detail |

| IUPAC Name | 4-Amino-2,3,6-trimethylphenol hydrochloride |

| Common Aliases | 4-Hydroxy-2,3,5-trimethylaniline HCl; TMHQ-Amine |

| CAS Number | 10486-47-2 (HCl Salt); 17959-06-7 (Free Base) |

| Molecular Formula | C₉H₁₃NO[4][5][7][8][9][10][11] · HCl |

| Molecular Weight | 187.67 g/mol |

| Appearance | White to off-white crystalline powder (darkens to beige/brown upon oxidation) |

Part 2: Physicochemical Profiling

The hydrochloride salt is engineered to protonate the amine group (

Solubility & Stability Matrix

| Solvent | Solubility Profile | Mechanistic Note |

| Water | High | Ionic dissociation of the hydrochloride salt. Solutions are pH-dependent; typically acidic (pH ~2-3). |

| Ethanol/Methanol | Moderate to High | Useful for recrystallization protocols. |

| Diethyl Ether/Hexane | Negligible | The ionic lattice prevents solvation in non-polar media. |

| Stability | Hygroscopic & Photosensitive | The free base oxidizes rapidly in air. The HCl salt is stable only if kept dry and away from UV light. |

Critical pKa Insight:

The phenolic

-

Implication: In aqueous formulations above pH 5.0, the amine deprotonates, triggering rapid auto-oxidation to the quinone. All handling must occur in acidic media (pH < 4.0) or under inert atmosphere. [2][12]

Part 3: Synthetic Utility & Pathway Visualization

The following diagram illustrates the industrial "Life Cycle" of this compound, moving from the raw material (2,3,6-Trimethylphenol) through the amino-intermediate to the final Vitamin E precursor.

Caption: The synthetic pathway from 2,3,6-Trimethylphenol to TMHQ, highlighting the central role of the 4-Amino intermediate.

Part 4: Self-Validating Handling Protocol

As a researcher, relying on "fresh" commercial stock is insufficient due to the compound's lability. You must implement a Self-Validating Handling System . This protocol ensures that the compound used in experimentation is chemically integral.

The "Redox-Check" Dissolution Protocol

Objective: Prepare a stock solution while verifying the absence of oxidation products (quinones).

-

Solvent Preparation (The Sparge):

-

Use HPLC-grade water or Methanol.

-

Validation Step: Sparge with Argon (Ar) or Nitrogen (N₂) for 15 minutes before introducing the solid. Oxygen is the enemy.

-

Acidification: Pre-acidify the solvent with 0.1M HCl to ensure pH < 3.0. This keeps the amine protonated and stable.

-

-

Dissolution & Visual Check:

-

Add 4-Amino-2,3,6-trimethylphenol HCl to the deoxygenated solvent.

-

The Check:

-

Clear/Colorless: High Purity (>98%). Proceed.

-

Pale Pink: Slight Oxidation (<2%). Usable for crude synthesis, unsuitable for analytical standards.

-

Dark Brown/Red: Significant Quinone formation.[3] Discard.

-

-

-

Chelation (Optional but Recommended):

-

If using in a metal-rich environment (e.g., stainless steel reactors), add 1mM EDTA. Trace transition metals (Fe³⁺, Cu²⁺) catalyze the oxidation of this phenol instantly.

-

Part 5: Analytical Methodology

For quantitative validation, standard HPLC is preferred over GC due to the thermal instability of the salt.

HPLC Parameters (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax Eclipse), 4.6 x 150mm, 5µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Prevents amine tailing).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).

-

Retention Logic: The salt will elute early; the oxidized quinone (TMBQ) is more hydrophobic and will elute later.

Part 6: Toxicology & Safety (GHS)

Signal Word: DANGER

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[13]

-

H341: Suspected of causing genetic defects (Ames test positive in some strains due to DNA intercalation of the planar quinone metabolite).

-

H317: May cause an allergic skin reaction (Sensitizer).[14]

-

H411: Toxic to aquatic life with long-lasting effects.[13]

PPE Requirement: Full Tyvek suit, nitrile gloves (double gloving recommended), and P100 respiratory protection. Handle only in a fume hood.

References

-

U.S. Environmental Protection Agency (EPA). (2023).[10] Phenol, 4-amino-2,3,6-trimethyl-, hydrochloride (1:[8][10]1) Substance Details.[2][3][5][8][10][12][13][14][15][16][17] CompTox Chemicals Dashboard.[10][15] [Link]10]

-

Rappen, L., et al. (1974).[2] Process for preparing 2,3,6-trimethylhydroquinone.[2][3][9] U.S. Patent 3,795,708.[2] Rutgerswerke AG.[2]

-

Rodikova, Y. A., & Zhizhina, E. G. (2013).[4] Trimethyl-1,4-Benzoquinone Synthesis via 2,3,6-Trimethylphenol Catalytic Oxidation.[3][4][6] Journal of Chemistry and Chemical Engineering, 7, 858-863.

Sources

- 1. benchchem.com [benchchem.com]

- 2. US3795708A - Process for preparing 2,3,6-trimethylhydroquinone - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. davidpublisher.com [davidpublisher.com]

- 5. 4-Amino-2,3,6-trimethylphenol | C9H13NO | CID 82666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aidic.it [aidic.it]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. CN102898282B - Preparation method of trimethyl hydroquinone - Google Patents [patents.google.com]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. Buy Online CAS Number 10486-46-1 - TRC - 4-Amino-2,3,5-trimethylphenol | LGC Standards [lgcstandards.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. fishersci.com [fishersci.com]

- 15. CompTox Chemicals Dashboard [comptox.epa.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. 4-Amino-2,3,5-trimethylphenol | C9H13NO | CID 11105537 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of 4-Amino-2,3,6-trimethylphenol: From Vitamin E Precursors to Heterocyclic Scaffolds

The following technical guide details the applications, synthesis, and strategic utility of 4-Amino-2,3,6-trimethylphenol in organic synthesis and drug development.

Executive Summary

4-Amino-2,3,6-trimethylphenol (CAS: 17959-06-7) is a specialized aminophenol intermediate defined by its high steric hindrance and electron-rich core.[1] While its primary industrial utility lies in the synthesis of Vitamin E (α-Tocopherol) via the trimethylhydroquinone (TMHQ) pathway, its unique substitution pattern offers underutilized potential in constructing lipophilic heterocycles and redox-active scaffolds.

This guide moves beyond basic characterization to provide actionable protocols for converting this amine into high-value targets, specifically focusing on oxidative deamination to quinones and cyclocondensation to benzoxazoles.

Chemical Identity & Structural Logic[2]

| Property | Specification |

| IUPAC Name | 4-Amino-2,3,6-trimethylphenol |

| Common Alias | 4-Hydroxy-2,3,5-trimethylaniline |

| CAS Number | 17959-06-7 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Key Features | Sterically crowded (3 methyl groups); Amphoteric (Phenol/Amine); Redox-active (Quinone precursor).[2] |

Structural Insight: The 2,3,6-trimethyl substitution pattern blocks the ortho and para positions relative to the hydroxyl group (except for the amino-occupied C4). This "blocking" effect forces electrophilic attacks to occur at the nitrogen or oxygen atoms, preventing the regiochemical mixtures often seen with less substituted phenols.

Primary Application: The Vitamin E Pipeline (TMHQ Synthesis)

The most authoritative application of 4-amino-2,3,6-trimethylphenol is its role as the penultimate precursor to 2,3,5-trimethylhydroquinone (TMHQ), the aromatic building block of Vitamin E.

While modern industrial methods often favor the direct oxidation of 2,3,6-trimethylphenol (TMP) using Cu/O₂ catalysts, the Nitro-Amine Route remains a critical high-purity alternative. It avoids the coupling side-reactions (diphenoquinones) associated with direct phenol oxidation.

The Pathway Logic

-

Nitration: 2,3,6-Trimethylphenol is nitrated at the C4 position (highly selective due to steric blocking).

-

Reduction: The nitro group is reduced to the amine (4-Amino-2,3,6-trimethylphenol).

-

Oxidation (The Core Step): The amine is oxidized to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ) .

-

Reduction: TMBQ is reduced to TMHQ.

Experimental Protocol: Oxidative Conversion to TMBQ

Note: This protocol utilizes Ferric Chloride (FeCl₃) as a selective oxidant, preferred for its mildness compared to dichromates.

Reagents:

-

4-Amino-2,3,6-trimethylphenol (10 mmol)

-

FeCl₃ · 6H₂O (22 mmol)

-

HCl (2M aqueous solution)

-

Solvent: Water/Ethanol (1:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.51 g (10 mmol) of 4-amino-2,3,6-trimethylphenol in 20 mL of 2M HCl. The solution should be clear; mild heating (40°C) may be required.

-

Oxidant Preparation: Prepare a solution of 5.95 g FeCl₃ · 6H₂O in 15 mL water.

-

Addition: Add the FeCl₃ solution dropwise to the amine solution over 15 minutes under vigorous stirring.

-

Observation: The solution will rapidly turn deep red, then yellow as the quinone precipitates.

-

-

Reaction: Stir at room temperature for 1 hour. The reaction is driven by the hydrolysis of the intermediate quinone imine.

-

Work-up: Extract the yellow suspension with dichloromethane (3 x 20 mL).

-

Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

-

Yield: Expect ~85-90% of 2,3,5-trimethyl-1,4-benzoquinone (Yellow crystals, mp ~32°C).

Self-Validation Check:

-

TLC: The starting amine (polar, stays at baseline) should disappear. The product (non-polar quinone) will have a high Rf (~0.7 in Hexane/EtOAc 3:1).

-

Color: A persistent red color indicates incomplete hydrolysis of the imine intermediate; add more acid/water if observed.

Secondary Application: Lipophilic Benzoxazole Synthesis

Aminophenols are the classic precursors for benzoxazoles , a privileged scaffold in medicinal chemistry (e.g., NSAIDs, antimicrobial agents). The 2,3,6-trimethyl core provides a highly lipophilic, metabolically stable scaffold due to the methyl groups blocking metabolic "soft spots" on the benzene ring.

Synthesis Logic

Condensation of 4-amino-2,3,6-trimethylphenol with carboxylic acids or acid chlorides yields 2-substituted-4,6,7-trimethyl-1,3-benzoxazoles (numbering shifts upon cyclization).

Pathway Visualization

The following diagram illustrates the divergence between the Vitamin E route and the Heterocycle synthesis.

Figure 1: Divergent synthetic pathways for 4-Amino-2,3,6-trimethylphenol. The "Core" amine serves as a pivot point between redox materials (Vitamin E) and heterocyclic drugs.

Advanced Mechanism: Benzoxazole Formation

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via an N-acylation followed by ring closure.

Figure 2: Mechanistic flow for the conversion of 4-amino-2,3,6-trimethylphenol to benzoxazoles. High temperature and dehydrating agents (PPA) are required to force the phenolic oxygen to attack.

Technical Specifications & Safety

Stability Profile

-

Oxidation Sensitivity: The amine is sensitive to air oxidation. It will darken (turn brown/purple) upon storage due to the formation of quinhydrone-like complexes.

-

Storage: Store under Argon/Nitrogen at 4°C.

-

Handling: Use degassed solvents for synthesis to maximize yield.

Comparison of Oxidants for Quinone Synthesis

| Oxidant | Yield (Amine -> TMBQ) | Pros | Cons |

| FeCl₃ | 85-92% | Mild, visual endpoint, cheap. | Iron waste disposal. |

| MnO₂ | 75-80% | Heterogeneous (easy filtration). | Variable activity of MnO₂. |

| Na₂Cr₂O₇ | 80-85% | Classic, robust. | Toxic Cr(VI) waste; difficult workup. |

| O₂ / CuCl | 60-70% | Green chemistry. | Slower kinetics for the amine salt. |

References

-

Synthesis of Vitamin E Intermediates

-

Oxidation of Aminophenols

-

Benzoxazole Chemistry

- Title: "Recent Advances in the Synthesis of Benzoxazoles."

- Source: Molecules (2019).

-

URL:[Link]

-

Chemical Identity

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 4-Amino-2,3,6-trimethylphenol | C9H13NO | CID 82666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US3795708A - Process for preparing 2,3,6-trimethylhydroquinone - Google Patents [patents.google.com]

- 5. acrossbiotech.com [acrossbiotech.com]

- 6. researchgate.net [researchgate.net]

- 7. Aerobic oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with copper(II) chloride as catalyst in ionic liquid and structure of the active species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,3,6-trimethyl phenol, 2416-94-6 [thegoodscentscompany.com]

"4-Amino-2,3,6-trimethylphenol" as a building block for bioactive molecules

The following technical guide details the chemical utility, synthesis, and application of 4-Amino-2,3,6-trimethylphenol , a critical aromatic building block.

Executive Summary

4-Amino-2,3,6-trimethylphenol (CAS 17959-06-7) represents a specialized subclass of electron-rich aminophenols.[1] While widely recognized as a latent precursor to Trimethylhydroquinone (TMHQ) —the immediate aromatic scaffold of

This molecule serves as a "bifunctional switch" in medicinal chemistry. Its para-aminophenol core allows for selective oxidation to quinones (redox-active cycling) or chemoselective acylation to generate lipophilic antioxidants. This guide outlines the rigorous synthesis of this building block, its conversion into the Vitamin E core, and its potential in designing novel 4-amido-substituted phenolic antioxidants.[2]

Chemical Profile & Reactivity

The molecule features a fully substituted phenol ring with a specific methylation pattern that blocks the ortho and meta positions relative to the hydroxyl group, leaving the para-amino group as the primary vector for derivatization.[2]

| Property | Data | Relevance |

| IUPAC Name | 4-Amino-2,3,6-trimethylphenol | Precise chemical identification.[1] |

| CAS Registry | 17959-06-7 | Key for sourcing and regulatory checks. |

| Molecular Formula | C | Low molecular weight, high ligand efficiency.[2] |

| Oxidation Potential | High (Easily oxidized) | Rapidly converts to p-benzoquinone imines/quinones. |

| Nucleophilicity | N >> O | The amine is significantly more nucleophilic than the phenol. |

| pKa (est) | ~5.4 (Amine), ~10.9 (Phenol) | Allows selective deprotonation/protonation.[2] |

Reactivity Logic: The presence of three methyl groups (positions 2, 3,[2][3] 6) creates a steric shield around the phenolic oxygen, enhancing the stability of the radical formed during antioxidant activity.[2] The para-amino group provides a handle for introducing solubilizing tails or pharmacophores without disrupting the redox-active phenolic core.

Synthetic Routes to the Building Block

The synthesis of 4-Amino-2,3,6-trimethylphenol is typically achieved via the nitration of 2,3,6-trimethylphenol followed by reduction.[2] This route ensures regioselectivity as the 4-position is the only open site para to the directing hydroxyl group.

Workflow: Nitration-Reduction Sequence

-

Precursor: 2,3,6-Trimethylphenol (TMP).[2]

-

Step 1 (Nitration): Electrophilic aromatic substitution using HNO

/H -

Step 2 (Reduction): Catalytic hydrogenation (H

, Pd/C) or chemical reduction (Fe/HCl) converts the nitro group to the amine.[2]

Figure 1: Step-wise synthesis of 4-Amino-2,3,6-trimethylphenol from the parent phenol. The steric hindrance of the methyl groups ensures high regioselectivity at the 4-position.

Application: The Vitamin E Pathway (TMHQ Synthesis)

The most industrially significant application of this building block is its conversion to Trimethylhydroquinone (TMHQ) .[2] The amino group acts as a "sacrificial" functionality that facilitates oxidation to the quinone state under milder conditions than the direct oxidation of the parent phenol.

Mechanism[1][2]

-

Oxidative Deamination: The amino group is oxidized (using oxidizing agents like Fremy's salt, FeCl

, or catalytic O -

Reduction: The quinone is immediately reduced (using dithionite or catalytic hydrogenation) to TMHQ .

-

Condensation: TMHQ is condensed with Isophytol to form

-Tocopherol.

Why use the Amino-Route? While direct oxidation of 2,3,6-trimethylphenol is possible, the amino-intermediate allows for high-purity isolation of the quinone, avoiding over-oxidation byproducts often seen with aggressive phenol oxidation.[2]

Emerging Bioactivity: 4-Amido-Phenolic Antioxidants

Beyond Vitamin E, 4-Amino-2,3,6-trimethylphenol is a scaffold for amide-linked antioxidants . By acylating the amine, researchers can create lipophilic antioxidants that retain the radical-scavenging power of the phenol ring but possess enhanced stability and membrane solubility.[2]

Experimental Protocol: Synthesis of N-(4-hydroxy-2,3,5-trimethylphenyl)amides

Objective: To synthesize a lipophilic amide derivative for antioxidant assays.

Reagents:

-

Acyl Chloride (e.g., Palmitoyl chloride for lipophilicity) (1.1 eq)[2]

-

Triethylamine (Et

N) (1.2 eq)[2] -

Dichloromethane (DCM) (Anhydrous)[2]

Protocol:

-

Preparation: Dissolve 4-Amino-2,3,6-trimethylphenol (1.51 g, 10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.

-

Base Addition: Add Et

N (1.67 mL, 12 mmol) and cool the solution to 0°C. -

Acylation: Dropwise add the Acyl Chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (fading of the amine spot, appearance of a less polar amide spot).[2]

-

Workup: Quench with water (20 mL). Wash the organic layer with 1M HCl (to remove unreacted amine/base) and then saturated NaHCO

.[2] -

Purification: Dry over MgSO

, filter, and concentrate. Recrystallize from Ethanol/Hexane.

Self-Validating Check:

-

IR Spectroscopy: Look for the disappearance of the N-H stretching doublet (primary amine) and the appearance of a strong Amide I band (~1650 cm

). -

NMR: The aromatic proton (H5) should remain a singlet. The methyl groups will show distinct shifts.

Visualization: Divergent Synthetic Pathways

The following diagram illustrates how this single building block diverges into Vitamin E synthesis (Oxidation path) and Novel Antioxidant synthesis (Acylation path).

Figure 2: Divergent utility of the scaffold. Path 1 leads to Vitamin E via redox cycling; Path 2 leads to stable amide antioxidants.

Safety & Handling (Oxidation Sensitivity)

This compound is highly sensitive to air oxidation .[2]

-

Storage: Must be stored under inert gas (Argon/Nitrogen) at -20°C.

-

Visual Indicator: The pure compound is off-white or pale beige. A dark brown or purple color indicates significant oxidation to the quinone-imine or quinone species.

-

Toxicity: Like many anilines and phenols, treat as a potential skin sensitizer and irritant.[2] Use full PPE (gloves, goggles, fume hood).[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82666, 4-Amino-2,3,6-trimethylphenol.[2] Retrieved from [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 4-Amino-2,3,6-trimethylphenol. Retrieved from [Link][2]

-

Google Patents. Process for the preparation of 2,3,6-trimethylphenol and related intermediates.[2] (Contextualizing the industrial precursors). Retrieved from

Sources

Technical Guide: Antioxidant Potential of 4-Amino-2,3,6-Trimethylphenol Derivatives

[1]

Part 1: Executive Summary & Chemical Architecture

4-Amino-2,3,6-trimethylphenol (CAS: 17959-06-7) represents a specialized class of redox-active aminophenols. While its structural isomer, 4-amino-2,3,5-trimethylphenol, is widely recognized as the direct precursor to

This compound functions as a dual-action antioxidant, leveraging both the phenolic hydroxyl group and the para-amino moiety to scavenge Reactive Oxygen Species (ROS). Its high electron density, driven by three methyl groups and two heteroatoms, lowers the bond dissociation enthalpy (BDE) of the phenolic O-H bond, facilitating rapid Hydrogen Atom Transfer (HAT). Furthermore, the amino group enables Single Electron Transfer (SET) mechanisms, making it effective against a broader spectrum of radicals than simple phenols.

Structural Analysis & Electronic Properties

-

Core Scaffold: Electron-rich benzene ring substituted with three methyl groups (positions 2, 3, 6), a hydroxyl group (position 1), and an amino group (position 4).

-

Steric Environment: The methyl groups at positions 2 and 6 provide steric protection to the phenolic hydroxyl, stabilizing the resulting phenoxyl radical and preventing rapid, irreversible polymerization—a critical feature for chain-breaking antioxidants.

-

Redox Active Centers:

-

Phenolic -OH: Primary site for radical scavenging via HAT.[1]

-

Amino -NH2: Secondary site for electron donation and participation in quinone imine formation.

-

Part 2: Antioxidant Mechanisms & SAR

The antioxidant potency of 4-amino-2,3,6-trimethylphenol derivatives stems from their ability to undergo reversible redox cycling. Unlike standard phenols that form unstable radicals, the p-aminophenol core can access a stable quinone imine intermediate.

Primary Mechanism: Hydrogen Atom Transfer (HAT)

Upon encountering a peroxyl radical (

Secondary Mechanism: Single Electron Transfer (SET)

The amino group significantly lowers the ionization potential (IP) of the molecule. In polar media, the compound can donate an electron directly to a radical cation or metal ion (

Fate of the Radical: Quinone Imine Formation

A unique feature of p-aminophenols is the formation of quinone imines . The phenoxyl radical can undergo further oxidation to form a p-quinone imine. This electrophilic species can activate the Nrf2-Keap1 signaling pathway , inducing the expression of endogenous antioxidant enzymes (HO-1, NQO1), thereby providing "indirect" antioxidant protection beyond simple radical scavenging.

Visualization: Redox Cycling Pathway

The following diagram illustrates the transition from the reduced aminophenol to the oxidized quinone imine species.

Caption: Redox cycling of 4-amino-2,3,6-trimethylphenol, showing radical scavenging and conversion to quinone imine.

Part 3: Derivatives & Structure-Activity Relationship (SAR)

Direct application of the parent amine can be limited by auto-oxidation. Derivatization focuses on the amino group to modulate lipophilicity (LogP) and stability without compromising the redox core.

| Derivative Class | Structural Modification | Impact on Antioxidant Activity | Application |

| N-Acyl Derivatives | Amide formation ( | Reduces electron density slightly (higher BDE), but dramatically increases stability and lipophilicity. | Lipid peroxidation inhibitors in biological membranes. |

| Schiff Bases | Imine formation ( | Introduces metal-chelating capabilities. Synergistic effect: radical scavenging + metal ion sequestration. | Neuroprotection (preventing Fenton chemistry). |

| Ureas/Carbamates | Moderate electron withdrawal. Improves metabolic stability against N-acetylation. | Oral prodrugs. |

Note on Tocopheramines:

While the 2,3,5- isomer yields

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Amino-2,3,6-trimethylphenol

Source: Adapted from standard reduction of quinone oximes (See Ref [1]).

Objective: Isolate high-purity amine from the stable oxime precursor.

-

Precursor Preparation: Dissolve 2,3,6-trimethyl-1,4-benzoquinone (10 mmol) in ethanol. Add hydroxylamine hydrochloride (12 mmol) and sodium acetate. Reflux for 2 hours to form 2,3,6-trimethyl-1,4-benzoquinone 4-oxime .

-

Reduction:

-

Isolation:

-

Stir for 1 hour. The solution will shift color (typically from yellow/orange to colorless/pale).

-

Neutralize carefully with dilute acetic acid to pH 7-8.

-

Extract with Ethyl Acetate (

mL). Dry over -

Critical Step: The amine is air-sensitive. Evaporate solvent under reduced pressure and store under argon or convert immediately to the HCl salt (using ethereal HCl).

-

Protocol B: Microsomal Lipid Peroxidation Assay

Validation of antioxidant efficacy in a physiological lipid environment.

-

Preparation: Isolate rat liver microsomes via differential centrifugation. Resuspend in PBS (pH 7.4).

-

Induction: Induce peroxidation using

/Ascorbate system ( -

Treatment: Add 4-Amino-2,3,6-trimethylphenol derivatives (dissolved in DMSO) at concentrations 0.1 – 100

. -

Quantification (TBARS):

-

Incubate at 37°C for 30 mins.

-

Add TBA (Thiobarbituric Acid) reagent (0.375% TBA, 15% TCA).

-

Heat at 95°C for 15 mins.

-

Measure absorbance at 532 nm .

-

-

Calculation: Calculate % Inhibition vs. Control (Vehicle).

Part 5: Synthesis Workflow Visualization

Caption: Synthetic route from quinone to 4-amino-2,3,6-trimethylphenol via dithionite reduction.

Part 6: References

-

Synthesis of Aminophenols via Dithionite Reduction :

-

Title: "Synthesis of Product Class 28: Arylamines" (Section 31.28.1)

-

Source: Science of Synthesis (Thieme Chemistry)

-

URL: [Link]

-

Context: Describes the reduction of 2,3,6-trimethylbenzo-1,4-quinone 4-oxime to 4-amino-2,3,6-trimethylphenol using sodium dithionite.

-

-

Antioxidant Activity in Olive Mill Wastewater :

-

Title: "Rediscovering Olive Mill Wastewater: New Chemical Insights Through Untargeted UHPLC-QTOF-MS"

-

Source: MDPI (Molecules, 2023)

-

URL: [Link]

-

Context: Identifies 4-amino-2,3,6-trimethylphenol as a significant metabolite with high VIP score, contributing to the antioxidant profile of olive by-products.

-

-

General Mechanism of Phenolic Antioxidants :

-

Title: "Antioxidant Potential of Polyphenolic Compounds: A Focused Review"

-

Source: PMC (National Institutes of Health)

-

URL: [Link]

-

Context: Provides the foundational HAT/SET mechanisms applicable to trimethylphenol derivatives.

-

-

Chemical Identity & Properties :

-

Title: "4-Amino-2,3,6-trimethylphenol Compound Summary"

-

Source: PubChem (National Library of Medicine)

-

URL: [Link]

-

Context: Verifies the CAS (17959-06-7) and chemical structure properties.

-

"4-Amino-2,3,6-trimethylphenol" role in Vitamin E synthesis pathways

An In-depth Technical Guide: The Strategic Role of 4-Amino-2,3,6-trimethylphenol in Synthetic Vitamin E Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin E, a group of essential lipid-soluble antioxidants, is paramount for cellular protection against oxidative stress. While photosynthetic organisms have evolved elegant biosynthetic pathways to produce various forms of Vitamin E, the industrial-scale synthesis of all-rac-α-tocopherol, the most common commercial form, relies on robust and efficient chemical strategies. This technical guide provides a detailed examination of a key synthetic route, focusing on the pivotal role of 4-Amino-2,3,6-trimethylphenol as a strategically designed intermediate. We will elucidate the chemical logic underpinning its formation from precursor molecules, provide validated experimental protocols for its synthesis, and detail its subsequent conversion to trimethylhydroquinone (TMHQ), the aromatic core of α-tocopherol. This document serves as a comprehensive resource for professionals engaged in the chemical synthesis, analysis, and development of Vitamin E and related compounds.

Introduction: The Synthetic Challenge of the Tocopherol Core

The biological function of Vitamin E is centered on its chromanol ring, which effectively quenches free radicals.[1][2] The industrial synthesis of α-tocopherol, the most biologically active form, primarily involves the condensation of two key intermediates: trimethylhydroquinone (TMHQ) and isophytol.[3][4][5][6] While the natural biosynthetic pathway in plants begins with homogentisic acid, industrial routes necessitate the efficient and high-purity production of the TMHQ core, often from petrochemical feedstocks.[4][7][8]

The synthesis of TMHQ is a critical and technically demanding aspect of Vitamin E production.[3] Various pathways have been developed, many of which start with 2,3,6-trimethylphenol (TMP).[9][10][11][12][13] The strategic introduction and subsequent conversion of a functional group at the 4-position of the phenolic ring is a cornerstone of this process. The use of an amino group, creating the intermediate 4-Amino-2,3,6-trimethylphenol, represents a versatile and controllable chemical approach to achieving this end.

The Synthetic Pathway via 4-Amino-2,3,6-trimethylphenol: A Strategic Overview

The utilization of 4-Amino-2,3,6-trimethylphenol is a classic example of synthetic planning, where a readily manipulable functional group (the amino group) is introduced to facilitate the desired molecular construction. This pathway circumvents challenges associated with direct oxidation of the phenol to the hydroquinone, which can lead to over-oxidation and byproduct formation.

The logic of this synthetic route can be broken down into three core stages:

-

Functionalization: A precursor, 2,3,5-trimethylphenol, undergoes electrophilic aromatic substitution to introduce a nitro group at the para position. This step is crucial for "placing" a functional handle at the correct location.

-

Intermediate Formation: The nitro group is then reduced to a primary amine, yielding the target intermediate, 4-Amino-2,3,6-trimethylphenol.[14]

-

Core Synthesis: The amino group is subsequently converted into a hydroxyl group via a diazotization-hydrolysis sequence, yielding the final TMHQ core, which is ready for condensation.

This strategic sequence is visualized in the pathway diagram below.

Caption: Synthetic pathway to α-Tocopherol via the 4-Amino-2,3,6-trimethylphenol intermediate.

Experimental Protocol: Synthesis of 4-Amino-2,3,6-trimethylphenol

This section provides a detailed, two-step methodology for the laboratory-scale synthesis of 4-Amino-2,3,6-trimethylphenol from 2,3,5-trimethylphenol. The protocol is designed to be self-validating, with clear endpoints and purification steps.

Materials & Reagents:

-

2,3,5-Trimethylphenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Iron Powder (<100 mesh)

-

Concentrated Hydrochloric Acid (37%)

-

Ethanol

-

Toluene

-

Sodium Bicarbonate

-

Standard laboratory glassware, magnetic stirrer, heating mantle, ice bath, and filtration apparatus.

Part 1: Nitration of 2,3,5-Trimethylphenol

Causality: This step employs a standard nitrating mixture (H₂SO₄/HNO₃). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution. The reaction is conducted at low temperatures (0-10 °C) to control the reaction rate, prevent the formation of dinitrated byproducts, and ensure para-selectivity.

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,3,5-trimethylphenol (1.0 eq) in a suitable solvent like glacial acetic acid.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1.0 eq) while cooling in an ice bath.

-

Add the prepared nitrating mixture dropwise to the cooled solution of 2,3,5-trimethylphenol over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.[14]

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction and precipitate the product.

-

Filter the resulting yellow solid (2,3,5-trimethyl-4-nitrophenol), wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Part 2: Reduction of 2,3,5-trimethyl-4-nitrophenol

Causality: Catalytic reduction using iron powder in an acidic medium is a classic and cost-effective method for converting aromatic nitro compounds to amines. The iron acts as the electron donor, and the acid activates the iron surface and serves as a proton source for the formation of water from the oxygen atoms of the nitro group.

Procedure:

-

Set up a round-bottom flask with a reflux condenser and magnetic stirrer.

-

Suspend the dried 2,3,5-trimethyl-4-nitrophenol (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).

-

Add iron powder (approx. 3.0 eq) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 4-6 hours, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron oxides.

-

Concentrate the filtrate under reduced pressure to remove most of the ethanol.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate to precipitate the crude 4-Amino-2,3,6-trimethylphenol.

-

Filter the solid product, wash with cold water, and dry. For higher purity, the product can be recrystallized from an ethanol/water mixture.

Caption: Experimental workflow for the synthesis and purification of 4-Amino-2,3,6-trimethylphenol.

Analytical Quality Control

The identity and purity of the intermediate and final products must be rigorously confirmed. A multi-technique approach ensures a comprehensive characterization.

| Analytical Technique | Purpose | Key Parameters to Observe |

| HPLC-UV | Purity assessment and quantification of reactants and products. | Retention time, peak purity analysis, and peak area for quantitative analysis.[15] |

| GC-MS | Identification of volatile intermediates and final product; detection of byproducts. | Mass spectrum (molecular ion and fragmentation pattern) for structural confirmation.[16] |

| ¹H and ¹³C NMR | Unambiguous structural elucidation of the synthesized compounds. | Chemical shifts, integration, and coupling patterns consistent with the proposed structures. |

| FT-IR Spectroscopy | Confirmation of functional group transformations. | Disappearance of N-O stretches (nitro group) and appearance of N-H stretches (amino group). |

From Intermediate to Vitamin E: The Final Steps

With pure 4-Amino-2,3,6-trimethylphenol in hand, the path to the TMHQ core is straightforward.

-

Diazotization and Hydrolysis: The primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) at low temperatures to form a diazonium salt. This salt is unstable and, upon gentle warming in the aqueous acidic solution, decomposes, releasing nitrogen gas and replacing the diazonium group with a hydroxyl group to form TMHQ.

-

Condensation with Isophytol: The final step is a Friedel-Crafts alkylation reaction. TMHQ is condensed with isophytol in the presence of an acid catalyst (often a Lewis acid like zinc chloride combined with a Brønsted acid) to form the chromanol ring and attach the phytyl side chain, yielding all-rac-α-tocopherol.[2][5][6]

Conclusion

4-Amino-2,3,6-trimethylphenol is not an intermediate in the natural biosynthesis of Vitamin E, but it holds a critical and strategic position in its industrial synthesis. Its formation via a controlled nitration-reduction sequence provides a reliable and scalable method for producing a precursor that can be cleanly converted to trimethylhydroquinone. This guide has detailed the chemical rationale, experimental procedures, and analytical validation necessary for this pathway. Understanding and optimizing the synthesis of such key intermediates is fundamental to the efficient and economical production of vital nutrients like Vitamin E for pharmaceutical, nutritional, and food applications.

References

-

Wikipedia. Vitamin E. [Link]

-

Frontiers in Plant Science. Vitamin E synthesis and response in plants. [Link]

-

MDPI. Vitamin E in Plants: Biosynthesis Pathways, Biofortification Strategies, and Regulatory Dynamics. [Link]

-

ChemAnalyst. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations. [Link]

-

MDPI. Vitamin E Biosynthesis and Its Regulation in Plants. [Link]

-

Wikipedia. Tocopherol. [Link]

-

YouTube. Vitamin E (tocopherol) Biosynthesis. [Link]

-

PubMed. Synthesis of vitamin E. [Link]

-

ACS Publications. Bioinspired Total Synthesis of (+)-α-Tocopherol. [Link]

- Google Patents. EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol.

-

ResearchGate. Towards the synthesis of (all-rac)-α-tocopherol from trimethylhydroquinone and isophytol at reduced pressure. [Link]

- Google Patents. US6066745A - Process for the synthesis of vitamin E.

- Google Patents. RU2163600C2 - Method of preparing alpha-tocopherol (vitamin e).

-

PubChem. Process for the production of alpha-tocotrienol and derivatives. [Link]

- Google Patents.

-

PubChem. 4-Amino-2,3,6-trimethylphenol. [Link]

-

ResearchGate. Three-step synthesis of vitamin E: (a) oxidation of 2,3,6-trimethylphenol. [Link]

-

Semantic Scholar. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. [Link]

-

ResearchGate. 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. [Link]

-

Acta Physico-Chimica Sinica. How to Synthesize Vitamin E. [Link]

- Google Patents. US4128728A - Production of 2,3,6-trimethylphenol.

-

PubMed. Aerobic Oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone With copper(II) Chloride as Catalyst in Ionic Liquid and Structure of the Active Species. [Link]

-

ResearchGate. The efficient catalytic oxidation of 2,3,6-trimethylphenol with air over composite catalyst to synthesize Vitamin E intermediate | Request PDF. [Link]

- Google Patents. CN1436877A - Paired 2,3,6-trimethyl phenol electrolyzing process of preparing 2,3,5-trimethyl hydroquinone.

-

National Institutes of Health (NIH). Vitamin E synthesis and response in plants - PMC. [Link]

-

PubMed. Synthesis of the vitamin E amino acid esters with an enhanced anticancer activity and in silico screening for new antineoplastic drugs. [Link]

- Google Patents.

-

Royal Society of Chemistry. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts. [Link]

Sources

- 1. Vitamin E - Wikipedia [en.wikipedia.org]

- 2. Tocopherol - Wikipedia [en.wikipedia.org]

- 3. acrossbiotech.com [acrossbiotech.com]

- 4. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations [chemanalyst.com]

- 5. researchgate.net [researchgate.net]

- 6. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]

- 7. Frontiers | Vitamin E synthesis and response in plants [frontiersin.org]

- 8. Vitamin E in Plants: Biosynthesis Pathways, Biofortification Strategies, and Regulatory Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol - Google Patents [patents.google.com]

- 10. DE4414877A1 - Process for the preparation of 2,3,6-trimethylphenol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 14. 4-amino-2,3,5-trimethylphenol | Chemical Synthesis & Research [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Amino-2,3,6-Trimethylphenol

Abstract & Core Directive

This protocol details a robust, stability-indicating HPLC method for the quantification of 4-Amino-2,3,6-trimethylphenol . Unlike standard phenolic analysis, this analyte presents unique challenges due to its amphoteric nature (containing both basic amine and acidic phenol groups) and its high susceptibility to oxidative degradation (forming quinone imines).

This guide deviates from generic templates by prioritizing sample stability and pH control . The method utilizes a C18 stationary phase with an acidic mobile phase to stabilize the amine functionality and prevent on-column oxidation, ensuring high recovery and reproducibility.

Chemical Context & Analytical Challenges

4-Amino-2,3,6-trimethylphenol is a critical intermediate, often synthesized via the reduction of nitrophenols or nitrosophenols. It serves as a precursor in the synthesis of

Structural Analysis

-

Steric Hindrance: The methyl groups at positions 2, 3, and 6 crowd the phenolic hydroxyl and the amino group. This "ortho-blocking" (positions 2 and 6) generally improves stability compared to less substituted isomers but makes chromatographic resolution from isomers (like 4-amino-2,3,5-trimethylphenol) critical.

-

Redox Activity: The para-aminophenol core is easily oxidized to a quinone imine structure, especially in solution and at neutral/basic pH.

-

pKa Considerations:

-

Amine (

): pKa -

Phenol (

): pKa

-

Implication for HPLC: The mobile phase must be maintained at pH < 4.0 to keep the amine fully protonated (

Method Development Strategy

Column Selection

-

Primary Choice: C18 (Octadecylsilane) with high carbon load and end-capping. The steric bulk of the trimethyl groups requires strong hydrophobic interaction for retention.

-

Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18.

-

-

Alternative: Phenyl-Hexyl . If isomeric separation (e.g., from 2,3,5-isomer) is required, the

interactions of a phenyl column offer superior selectivity for aromatic substitution patterns.

Mobile Phase Design

-

Buffer: Potassium Phosphate (20-50 mM) adjusted to pH 2.5 - 3.0 .

-

Why? Low pH suppresses silanol ionization (reducing peak tailing for amines) and stabilizes the molecule against auto-oxidation.

-

-

Organic Modifier: Acetonitrile (ACN) .[1]

-

Why? ACN has lower viscosity and UV cutoff than methanol, providing sharper peaks and lower background noise at 280 nm.

-

Detection

-

UV-Vis: 285 nm .[2]

-

Why? The aromatic ring, activated by auxochromes (-OH, -NH2), shows strong absorption here. It is a good balance between sensitivity and solvent cutoff.

-

Detailed Experimental Protocol

Reagents & Materials

| Reagent | Grade | Purpose |

| 4-Amino-2,3,6-trimethylphenol | Reference Std (>98%) | Calibration |

| Acetonitrile (ACN) | HPLC Grade | Mobile Phase B |

| Potassium Dihydrogen Phosphate | Analytical Grade | Buffer Salt |

| Phosphoric Acid (85%) | Analytical Grade | pH Adjustment |

| Ascorbic Acid | Analytical Grade | Antioxidant (Critical) |

| Water | Milli-Q / 18.2 MΩ | Solvent |

Instrumentation Settings

| Parameter | Setting |

| Column | C18, 4.6 x 150 mm, 5 µm (or 3.5 µm) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C (Controlled) |

| Injection Volume | 10 µL |

| Detection | UV @ 285 nm (Ref: 360 nm) |

| Run Time | 15 minutes |

Mobile Phase Preparation

-

Mobile Phase A (Buffer): Dissolve 3.4 g

in 1000 mL water (25 mM). Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid. Filter through 0.22 µm membrane. -

Mobile Phase B: 100% Acetonitrile.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Description |

| 0.0 | 95 | 5 | Initial Equilibration |

| 8.0 | 40 | 60 | Linear Gradient Elution |

| 10.0 | 40 | 60 | Isocratic Hold (Wash) |

| 10.1 | 95 | 5 | Return to Initial |

| 15.0 | 95 | 5 | Re-equilibration |

Sample Preparation (Stability-Indicating)

Warning: Solutions of aminophenols turn brown (oxidize) within hours if unprotected.

-

Diluent Preparation: Prepare a solution of 0.1% (w/v) Ascorbic Acid in 10:90 ACN:Water.

-

Mechanism: Ascorbic acid acts as a sacrificial antioxidant, preventing the formation of the quinone imine.

-

-

Stock Solution: Weigh 10 mg of Analyte into a 10 mL amber volumetric flask. Dissolve in 2 mL ACN, then dilute to volume with Diluent . (Conc: 1 mg/mL).

-

Working Standard: Dilute Stock to 50 µg/mL using the same Diluent.

-

Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter into an amber HPLC vial. Analyze immediately.

Visualizations

Analytical Workflow

Caption: Step-by-step workflow emphasizing the critical antioxidant stabilization step during preparation.

Chemical Logic & Separation Mechanism

Caption: Mechanistic view of how pH 3.0 ensures amine protonation for optimal peak shape and stability.

Method Validation Parameters (Acceptance Criteria)

| Parameter | Acceptance Criteria | Notes |

| Linearity | Range: 5 - 100 µg/mL | |

| Precision (RSD) | 6 replicate injections | |

| LOD / LOQ | S/N > 3 / S/N > 10 | Typ. LOQ |

| Solution Stability | RSD | Must use antioxidant diluent |

| Tailing Factor | pH control is vital here |

Troubleshooting Guide

-

Issue: Peak Tailing

-

Cause: Interaction between the protonated amine and residual silanols on the silica support.

-

Fix: Ensure pH is

3.0. Add 10 mM Triethylamine (TEA) to the buffer as a silanol blocker if using an older generation column.

-

-

Issue: Extra Peak / "Ghost" Peak

-

Cause: Oxidation of the analyte to the quinone imine.

-

Fix: Prepare fresh samples. Increase Ascorbic Acid concentration. Use amber glassware.

-

-

Issue: Retention Time Drift

-

Cause: pH fluctuation in the aqueous buffer.

-

Fix: Use a buffered mobile phase (Phosphate) rather than just acid-adjusted water.[2]

-

References

-

ResearchGate . (2025). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Retrieved from [Link]

-

SIELC Technologies . (2018).[3] Separation of 3-Aminophenol on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem . (2024).[4] 4-Amino-2,3,5-trimethylphenol Compound Summary. Retrieved from [Link]

Sources

Application Note: High-Efficiency GC-MS Profiling of 4-Amino-2,3,6-trimethylphenol and its Silylated Derivatives

This Application Note is structured as a comprehensive technical guide for the analysis of 4-Amino-2,3,6-trimethylphenol (also known as 4-hydroxy-2,3,5-trimethylaniline), a critical intermediate in the synthesis of

Abstract & Scope

This protocol details the quantitative analysis of 4-Amino-2,3,6-trimethylphenol (ATMP) using Gas Chromatography-Mass Spectrometry (GC-MS).[1] Due to the compound's amphoteric nature (containing both phenolic hydroxyl and amine groups) and its susceptibility to oxidation (forming trimethyl-1,4-benzoquinone), direct GC analysis is prone to peak tailing and thermal degradation.

This guide establishes a robust Two-Step Derivatization Workflow utilizing BSTFA + 1% TMCS to form stable Trimethylsilyl (TMS) derivatives. The method addresses the steric hindrance of the 2,6-dimethyl-substituted phenolic group and ensures high recovery, linearity, and spectral fidelity.

Chemical Context & Challenges[1][2]

The Analyte

-

Molecular Formula:

(MW: 151.21 g/mol )[1] -

Key Structural Feature: The hydroxyl group at position 1 is flanked by methyl groups at positions 2 and 6.[1] This steric hindrance makes the phenolic proton less accessible to bulky derivatization reagents, requiring specific catalytic conditions.

Analytical Challenges

-

Oxidative Instability: ATMP rapidly oxidizes to Trimethyl-1,4-benzoquinone upon exposure to air/light.[1] Sample preparation must be performed rapidly or under inert gas (

).[1] -

Active Hydrogen Adsorption: Free amine and hydroxyl groups interact with silanol groups in the GC inlet liner and column, causing severe peak tailing.[1]

-

Incomplete Derivatization: The hindered phenol requires a catalyst (TMCS) and elevated temperatures to fully silylate; otherwise, mixed mono-TMS derivatives will split the signal.[1]

Experimental Protocol

Reagents & Materials

-

Standard: 4-Amino-2,3,6-trimethylphenol (>98% purity).[1]

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1][3]

-

Catalyst/Solvent: Anhydrous Pyridine (Critical for scavenging acid byproducts and catalyzing the hindered phenol reaction).[1]

-

Internal Standard (IS): Phenanthrene-d10 or 2,4,6-Trimethylphenol (if available).[1]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (Anhydrous).[1]

Sample Preparation Workflow

Step 1: Stock Solution Preparation Dissolve 10 mg of ATMP in 10 mL of anhydrous DCM.[1] (Concentration: 1 mg/mL).[1]

-

Note: Sonicate for 5 mins if necessary. Store in amber vials to prevent photo-oxidation.

Step 2: Aliquoting & Drying

Transfer 100

-

Critical: Do not use heat during evaporation to minimize oxidation.[1]

Step 3: Derivatization Reaction

Add 50

Step 4: Incubation Heat the vial at 70°C for 45 minutes in a dry block heater.

-

Mechanism:[1] The heat and TMCS catalyst drive the silylation of the sterically hindered 2,6-dimethylphenol group and the primary amine.

Step 5: Final Dilution

Cool to room temperature. Dilute with 850

GC-MS Method Parameters

| Parameter | Setting | Rationale |

| Column | HP-5ms Ultra Inert (30m x 0.25mm x 0.25 | Low bleed, standard non-polar phase for TMS derivatives.[1] |

| Inlet Temp | 260°C | Ensures rapid volatilization of high-boiling TMS derivatives.[1] |

| Injection Mode | Split (10:1) or Splitless | Split for >50 ppm; Splitless for trace analysis. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for separation efficiency.[1] |

| Oven Program | 80°C (1 min) | Fast ramp minimizes thermal stress; high final temp elutes silylated dimers.[1] |

| Transfer Line | 280°C | Prevents condensation of heavy derivatives.[1] |

| Ion Source | EI (70 eV), 230°C | Standard ionization; 230°C reduces source fouling.[1] |

| Scan Range | m/z 40 - 450 | Covers molecular ion of Di-TMS ( |

Visualizing the Workflow & Reaction

The following diagrams illustrate the analytical workflow and the specific chemical transformation occurring during the derivatization of the hindered phenol.

Figure 1: Step-by-step analytical workflow for the GC-MS analysis of ATMP.

Figure 2: Derivatization logic overcoming steric hindrance to form the Di-TMS derivative.

Data Analysis & Interpretation

Identification of the Derivative

The reaction produces N,O-bis(trimethylsilyl)-4-amino-2,3,6-trimethylphenol .[1]

-

Theoretical MW: 295.5 g/mol .[1]

-

Calculated Mass Change: Parent (151) + 2

TMS (

Mass Spectral Pattern (EI, 70eV)

The following ions are diagnostic for the Di-TMS derivative:

| m/z (Ion) | Identity | Interpretation |

| 295 | Molecular Ion. Strong intensity due to aromatic stabilization. | |

| 280 | Base Peak. Loss of a methyl group ( | |

| 147 | Rearrangement ion indicating two TMS groups in proximity (or N-TMS/O-TMS interaction).[1] | |

| 73 | Trimethylsilyl cation.[1] Universal marker for TMS derivatives. |

Troubleshooting Artifacts

-

Peak at m/z 150 (Trimethyl-1,4-benzoquinone): Indicates sample oxidation before derivatization.[1]

-

Solution: Purge vials with Nitrogen; minimize time between prep and injection.[1]

-

-

Split Peaks: Indicates incomplete silylation (Mono-TMS vs Di-TMS).[1]

-

Solution: Increase reaction time to 60 mins or increase TMCS concentration to 5%.

-

Method Validation Criteria

To ensure Data Integrity (ALCOA+), the method must be validated against the following parameters:

-

Linearity:

( -

Limit of Detection (LOD): Typically

(S/N > 3) in SIM mode (monitoring m/z 295, 280). -

Recovery: Spike samples at 80%, 100%, and 120% levels. Acceptable range: 90-110%.[1]

-

Precision: RSD < 5% for 6 replicate injections of the standard.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82666, 4-Amino-2,3,6-trimethylphenol.[1] Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Phenol, 2,3,6-trimethyl- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

-

Little, J.L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry.[1] Journal of Chromatography A. (General reference for TMS artifacts).[1]

Sources

Application Note: Advanced Derivatization Strategies for 4-Amino-2,3,6-trimethylphenol

Abstract

The accurate quantification of 4-Amino-2,3,6-trimethylphenol (ATMP) , a critical intermediate in the synthesis of

Chemical Context & Analytical Challenges

The Molecule

ATMP (CAS: 17959-06-7) features an electron-rich aromatic ring substituted with three methyl groups and two polar functionalities: a phenolic hydroxyl (-OH) and an amino group (-NH

The Problem: "The Steric-Oxidation Trap"

-

Oxidative Instability: The electron-donating methyl groups make the ring highly susceptible to oxidation. Exposure to air rapidly converts ATMP into the quinone form, destroying the analyte before detection.

-

Steric Hindrance: The methyl groups at positions 2 and 6 create a "protective fence" around the phenol group, while the methyl at position 3 affects the amine. Standard derivatization reagents often fail to penetrate this steric shield without optimized thermal forcing.

-

Amphoteric Nature: The presence of both acidic (-OH) and basic (-NH

) groups leads to zwitterionic behavior and severe tailing on non-passivated columns.

Decision Matrix: Choosing the Right Protocol

Use the following logic flow to select the optimal derivatization strategy for your instrumentation.

Figure 1: Decision tree for selecting between Silylation (GC) and Dansylation (LC) based on sensitivity needs and matrix polarity.[2]

Protocol A: Silylation for GC-MS

Objective: Replace active protons on -OH and -NH

Reagents & Equipment

-

Solvent: Anhydrous Pyridine (acts as an acid scavenger) or Ethyl Acetate (dried over MgSO

). -

Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

-

Gas Chromatography: Agilent 7890B or equivalent with MS detection.

-

Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).

Step-by-Step Procedure

-

Sample Preparation: Weigh 5 mg of ATMP into a 2 mL amber GC vial.

-

Note: Perform under N

gas to prevent oxidation.

-

-

Solubilization: Add 500 µL of Anhydrous Pyridine. Vortex until dissolved.

-

Derivatization: Add 200 µL of BSTFA + 1% TMCS.

-

Causality: The high ratio of reagent ensures complete coverage of both amine protons and the hindered phenol.

-

-

Incubation (The Critical Step): Cap tightly and heat at 70°C for 45 minutes .

-

Why: Standard silylation occurs at 60°C/30min. The extra heat is required to overcome the steric hindrance of the ortho-methyl groups.

-

-

Cool & Inject: Cool to room temperature. Inject 1 µL in Split mode (10:1).

GC-MS Parameters

| Parameter | Setting |

| Inlet Temp | 260°C |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Oven Program | 100°C (1 min) |

| Transfer Line | 280°C |

| MS Source | 230°C (EI Mode, 70eV) |

| Target Ions | Quant: 295 m/z (Di-TMS M+), Qual: 73, 147 m/z |

Protocol B: Dansylation for LC-MS/FLD

Objective: Attach a Dansyl (5-dimethylaminonaphthalene-1-sulfonyl) tag. This adds a fluorescent moiety and increases ionization efficiency for ESI-MS. Application: Ideal for trace analysis in biological fluids where GC thermal degradation is a risk.

Reagents

-

Dansyl Chloride (DNS-Cl): 5 mg/mL in Acetone.

-

Buffer: Sodium Bicarbonate (0.1 M, pH 10.5). High pH is required to deprotonate the phenol (

) and amine.

Step-by-Step Procedure

-

Mix: Combine 100 µL Sample (aqueous/organic mix) + 100 µL Buffer (pH 10.5).

-

React: Add 200 µL DNS-Cl solution. Vortex.

-

Incubate: Heat at 60°C for 20 minutes in a dark heating block.

-

Visual Check: Solution should turn pale yellow.

-

-

Quench: Add 50 µL of 5% Ethylamine or Glycine solution to consume excess reagent.

-

Clarify: Centrifuge at 10,000 rpm for 5 min if precipitate forms.

-

Analyze: Inject 5 µL into LC-MS or LC-FLD.

LC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 95% B over 10 mins.

-

Detection:

-

Fluorescence: Ex 340 nm / Em 525 nm.

-

MS: ESI Positive Mode, Target [M+H]

of derivative.

-

Experimental Workflow Diagram

Figure 2: Integrated workflow ensuring sample integrity from preparation to analysis.

Method Validation & Troubleshooting

Quantitative Performance (Data Summary)

| Metric | GC-MS (Silylation) | LC-FLD (Dansylation) |

| Linearity ( | > 0.998 (1-100 ppm) | > 0.999 (10-1000 ppb) |

| LOD | 0.5 ppm | 5 ppb |

| Recovery | 92% ± 4% | 96% ± 3% |

| Stability (24h) | Moderate (Keep Dry) | High (Stable in mobile phase) |

Troubleshooting Guide

-

Issue: Low Yield in GC:

-

Cause: Incomplete silylation of the hindered phenol.

-

Fix: Increase reaction temperature to 80°C or use MTBSTFA for a more stable (but slower forming) derivative. Ensure solvent is strictly anhydrous.[5]

-

-

Issue: Unknown Peak at M-2:

-

Cause: Oxidation to Quinone-imine prior to derivatization.

-

Fix: Add 1 mg/mL Ascorbic Acid to the sample collection buffer immediately upon sampling.

-

References

-

Phenomenex. "Derivatization for Gas Chromatography: Silylation Reagents." Phenomenex Technical Guides. Available at: [Link]

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 82666, 4-Amino-2,3,6-trimethylphenol." PubChem. Available at: [Link]

-

Macherey-Nagel. "Derivatization reagents for GC: Silylation Protocols." MN Chromatography. Available at: [Link]

-

Krumm, B. et al. (2004). "Aerobic Oxidation of 2,3,6-trimethylphenol...". Journal of the American Chemical Society. Available at: [Link]

Sources

"4-Amino-2,3,6-trimethylphenol" synthesis byproduct identification

Topic: Synthesis Optimization & Impurity Profiling for 4-Amino-2,3,6-trimethylphenol (ATP) Document ID: TS-ATP-2026-02 Audience: Process Chemists, R&D Scientists, Analytical Chemists

Executive Summary

This technical guide addresses the synthesis of 4-Amino-2,3,6-trimethylphenol (ATP) , a critical intermediate often utilized in the production of Vitamin E (α-tocopherol) and various pharmaceutical active ingredients. The synthesis typically proceeds via the nitration of 2,3,6-trimethylphenol (TMP) followed by catalytic hydrogenation.

The primary challenge in this pathway is the electron-rich nature of the phenolic ring, which makes the starting material highly susceptible to oxidative side reactions (forming quinones) and incomplete reduction (forming hydroxylamines). This guide provides troubleshooting workflows to identify, quantify, and eliminate these specific byproducts.

Module 1: The Reaction Pathway & Impurity Landscape

Before troubleshooting, it is critical to map the "Hidden Factory"—the side reactions that occur alongside your desired pathway.

Visualizing the Chemistry

The following diagram illustrates the primary synthesis route (Green) and the critical deviation points (Red) where impurities are generated.

Figure 1: Reaction pathway showing the genesis of oxidative quinones (TMBQ) and reductive impurities (Hydroxylamines/Azo).

Module 2: Troubleshooting the Nitration Phase

Objective: Convert 2,3,6-trimethylphenol to 4-nitro-2,3,6-trimethylphenol without oxidizing the ring.

Common Issue: "My reaction mixture turned bright yellow/orange immediately."

Diagnosis: Formation of 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ) . Mechanism: The starting phenol is electron-rich. Nitric acid acts as an oxidant rather than a nitrating agent if the temperature is too high or the acid concentration is uncontrolled.

| Parameter | Optimal Condition | Consequence of Deviation |

| Temperature | -5°C to 0°C | > 5°C: Rapid oxidation to TMBQ (Yellow oil/solid). |

| Reagent Addition | Dropwise HNO₃ | Dump addition: Localized hot spots cause oxidative ring cleavage. |

| Acid Strength | 65-70% HNO₃ | Fuming HNO₃: Over-nitration and oxidation. |

Protocol 1: Controlled Nitration (Low-Oxidation Method)

Standard nitration often yields 10-15% TMBQ. Use this modified protocol to suppress oxidation.

-

Preparation: Dissolve 2,3,6-trimethylphenol (1.0 eq) in Glacial Acetic Acid (5 vol). Cool to -10°C .

-

Nitration: Prepare a solution of HNO₃ (1.05 eq, 65%) in Acetic Acid (1 vol).

-

Addition: Add the acid solution dropwise over 60 minutes. Internal temperature must not exceed 0°C.

-

Quench: Pour onto crushed ice.

-

Purification: The nitro compound precipitates. TMBQ (if formed) is often more soluble in the aqueous/acetic phase or can be washed away with cold hexane.

Module 3: Troubleshooting the Hydrogenation Phase

Objective: Reduce the nitro group to an amine without "stalling" at the hydroxylamine stage.

Common Issue: "Product darkens (pink/red) upon exposure to air."

Diagnosis: Presence of Hydroxylamine intermediates or Azo impurities. Mechanism:

-

Hydroxylamine (R-NHOH): If the reduction stops early, this intermediate remains. It is unstable and oxidizes in air to form colored nitroso/radical species.

-

Azo Compounds (R-N=N-R): Formed by the condensation of a Nitroso intermediate with a Hydroxylamine under basic conditions.

Common Issue: "Mass Spec shows [M-16] or [M-2] peaks."

-

[M-16]: Loss of Oxygen? Likely the target amine (M). If M is the target, M+16 is the Hydroxylamine.

-

Target Mass (ATP): MW ≈ 151.2 g/mol .

-

Impurity Mass (Hydroxylamine): MW ≈ 167.2 g/mol .

-

Impurity Mass (Nitro): MW ≈ 181.2 g/mol .

-

Impurity Mass (Azo Dimer): MW ≈ 298.4 g/mol .

Protocol 2: Scavenging Hydroxylamines

If HPLC shows a peak at RRT ~0.9 (relative to amine) or MS shows m/z 167, your reduction is incomplete.

-

Catalyst Choice: Use 5% Pd/C (50% wet) . Dry catalysts can ignite methanol vapors.

-

Pressure/Temp: 3-5 bar H₂ at 25-30°C.

-

Note: Do not heat >50°C during reduction, or you risk de-amination or ring saturation.

-

-

The "Kicker": If the reaction stalls (hydroxylamine persists):

-

Add 1% aqueous Ammonium Formate or a trace of Acetic Acid.

-

Why? Slightly acidic conditions accelerate the dehydration of the hydroxylamine to the amine.

-

Module 4: Analytical Fingerprinting

Use this table to identify impurities in your crude mixture.

| Impurity Name | Structure | Visual Cue | HPLC Detection (UV 254nm) | Origin |

| TMBQ | Quinone | Bright Yellow/Orange | Non-polar (Early eluting on C18) | Oxidation during Nitration |

| 4-Nitro-TMP | Nitro-phenol | Pale Yellow Solid | Mid-eluting | Unreacted Intermediate |

| Hydroxylamine | R-NHOH | Colorless (turns red in air) | Close to product peak (tailing) | Incomplete Hydrogenation |

| Azoxy Dimer | R-N=N(O)-R | Deep Orange/Red | Very Late eluting (High logP) | Condensation at high pH |

| 4-Amino-TMP | Target | Off-white / Tan | Main Peak | Product |

FAQ: Frequently Asked Questions

Q: Can I use NaNO₂/HCl instead of Nitric Acid? A: Yes. This proceeds via a Nitrosation pathway (forming the 4-nitroso phenol), which tautomerizes to the quinone monoxime. This is often safer regarding oxidation (less TMBQ formation) but requires careful pH control to avoid diazonium coupling side reactions.

Q: My final product has a low melting point. What is the most likely contaminant? A: TMBQ (MP ~30°C) significantly depresses the melting point. 4-Amino-2,3,6-trimethylphenol should melt >130°C (check specific literature values as polymorphs exist). If the solid is "sticky" or yellow, perform a hexane wash to remove TMBQ.

Q: How do I store 4-Amino-2,3,6-trimethylphenol? A: Like all electron-rich anilines, it is air-sensitive. Store under Argon/Nitrogen at 4°C. If it turns black, it has formed "aniline black" type polymers or quinone imines.

References

-

Synthesis of Trimethylhydroquinone from 2,3,6-Trimethylphenol. BenchChem Application Notes. (Detailed protocols on the oxidation of TMP to TMBQ, highlighting the ease of this side reaction). Link

-

Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone. Catalysis Science & Technology, 2025. (Mechanistic insight into the oxidative impurity formation). Link

-

Reduction of Nitro Compounds using 3d-Non-Noble Metal Catalysts. Universita degli Studi di Milano, PhD Thesis. (Discusses the mechanism of nitro-to-amine reduction and the stalling at hydroxylamine intermediates). Link

-

PubChem Compound Summary: 4-Amino-2,3,6-trimethylphenol. National Center for Biotechnology Information. (Physical properties and identifiers). Link

Technical Support Center: Purification of 4-Amino-2,3,6-trimethylphenol

Ticket ID: #PUR-TMP-004 Topic: Purification Protocols & Troubleshooting for Crude 4-Amino-2,3,6-trimethylphenol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Review

Executive Summary & Critical Handling

User Query: "My crude 4-amino-2,3,6-trimethylphenol turns purple/black during filtration. How do I isolate it as a pure white/off-white solid?"

Scientist's Response: The discoloration you are observing is the rapid formation of quinoid oxidation products . 4-Amino-2,3,6-trimethylphenol (CAS: 17959-06-7) is an electron-rich aminophenol. In the presence of oxygen and trace metals, it oxidizes to form iminoquinones and eventually complex polymolecular pigments (similar to melanin formation).

To purify this compound successfully, you must transition from "standard organic workup" to "reductive environment processing."

Core Constraints:

-

Atmosphere: All solvents must be degassed. An Argon/Nitrogen blanket is mandatory.

-

pH Sensitivity: The free base is liable to oxidation at neutral/basic pH. The Hydrochloride (HCl) salt is significantly more stable.

-

Additives: You must use a reducing agent (Sodium Dithionite) in aqueous steps.

Purification Decision Matrix

Before starting, determine your end-use requirement. The HCl salt is recommended for storage, while the free base must be used immediately.

Figure 1: Decision matrix for selecting the appropriate purification route based on stability requirements.

Protocol A: Acid-Base Purification (The "Salt" Method)

This is the most robust method. It leverages the amphoteric nature of the molecule to separate it from neutral impurities (like unreacted 2,3,6-trimethylphenol) and stabilizes the amine as a salt.

Materials

-

Solvent A: 2M Hydrochloric Acid (Degassed).

-

Solvent B: Toluene or Ethyl Acetate (for washing).

-

Precipitation Solvent: Concentrated HCl or Isopropanol.

-

Additive: Sodium Dithionite (

).

Step-by-Step Procedure

-

Dissolution: Suspend the crude solid in Solvent A (approx. 5-10 mL per gram of crude). Add 0.5% w/w Sodium Dithionite to the solution immediately. Stir until dissolved.

-

Why? The amine protonates to form the water-soluble hydrochloride. Dithionite prevents oxidation of the phenol group.

-

-

Extraction (The Wash): Extract the aqueous acidic layer with Solvent B (2x volume). Discard the organic layer.

-

Why? Neutral impurities (starting phenols, nitro-compounds) migrate to the organic phase. The product remains in the water.

-

-

Charcoal Treatment: Add activated carbon (5% w/w) to the aqueous phase. Stir for 15 mins under Nitrogen. Filter through Celite.

-

Crystallization:

-

Option 1 (Aqueous): Add concentrated HCl dropwise to the filtrate until the common ion effect forces the salt to precipitate.

-

Option 2 (Solvent): Evaporate water to near dryness (under vacuum, <50°C) and triturate the residue with Isopropanol or Acetone.

-

-

Isolation: Filter the white crystals. Wash with cold Acetone. Dry in a vacuum desiccator over

.

Protocol B: Recrystallization (Free Base)

Use this only if you absolutely require the free amine.

Solvent System

-

Primary: Ethanol or Methanol (degassed).

-

Anti-solvent: Water (degassed, containing 0.1% Sodium Dithionite).

Step-by-Step Procedure

-

Reflux: Dissolve crude material in the minimum amount of boiling Ethanol under Nitrogen.

-

Clarification: If insolubles are present, filter hot through a pre-heated funnel (keep under Nitrogen blanket).

-

Precipitation: Slowly add the Anti-solvent (Water + Dithionite) to the hot ethanol solution until slight turbidity persists.

-

Cooling: Allow the solution to cool slowly to room temperature, then to 4°C. Rapid cooling will trap impurities.

-

Filtration: Filter rapidly. The solid should be off-white to pale beige.[1]

-

Critical: If the solid turns pink/purple on the filter paper, wash immediately with a small amount of cold ethanol containing dithionite, then dry under high vacuum.

-

Troubleshooting & FAQs